molecular formula C12H13ClF3N3O B2796701 1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 260392-48-1

1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B2796701
M. Wt: 307.7
InChI Key: VJWFPTMUUFXFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine” is a chemical compound with the molecular formula C10H11ClF3N3 and a molecular weight of 265.66 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with a chloroacetyl group and a 3-(trifluoromethyl)pyridin-2-yl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.66 . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

  • Photophysical Behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py)

    • Application: The TT-Py organic molecule shows excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .
    • Method: The photophysical behavior is investigated by means of steady state, time resolved and ultrafast spectroscopies and interpreted on the basis of X-ray diffraction studies and DFT/TDDFT calculations .
    • Results: The multiple emission properties originate from the co-presence, in the investigated system, of an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .
  • Synthesis and Applications of α-(trifluoromethyl)styrenes

    • Application: α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • Method: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution .
    • Results: Much attention has been paid to these compounds by the organic chemistry community because of their successful utilization in C–F bond activation .
  • Synthesis of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives

    • Application: The molecules are prepared by a reliable Cu-catalyzed [3 + 2]-cycloaddition between –CF3 substituted aryl azides and alkynes followed by a nitration sequence and also the base-promoted nucleophilic displacement of the halo groups by the 1,2,3-triazoles .
    • Method: The synthesis involves a Cu-catalyzed [3 + 2]-cycloaddition between –CF3 substituted aryl azides and alkynes followed by a nitration sequence .
    • Results: The synthesis results in the formation of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives .
  • Radical Trifluoromethylation
    • Application: The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
    • Method: This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
    • Results: The trifluoromethylation of carbon-centered radical intermediates has been successfully achieved .
  • Photophysical Behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py)

    • Application: The TT-Py organic molecule shows excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .
    • Method: The photophysical behavior is investigated by means of steady state, time resolved and ultrafast spectroscopies and interpreted on the basis of X-ray diffraction studies and DFT/TDDFT calculations .
    • Results: The multiple emission properties originate from the co-presence, in the investigated system, of an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .
  • Synthesis and Applications of α-(trifluoromethyl)styrenes

    • Application: α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • Method: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution .
    • Results: Much attention has been paid to these compounds by the organic chemistry community because of their successful utilization in C–F bond activation .

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Always refer to the Safety Data Sheet (SDS) for proper handling procedures.

Future Directions

The future directions of this compound largely depend on the outcomes of ongoing research. As it is used in proteomics research , it may contribute to advancements in this field.

properties

IUPAC Name

2-chloro-1-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O/c13-8-10(20)18-4-6-19(7-5-18)11-9(12(14,15)16)2-1-3-17-11/h1-3H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWFPTMUUFXFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

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